

Spectroscopic Analysis of Ethyl Everninate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl everninate

Cat. No.: B1203233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring phenolic compound found in lichens, notably oakmoss (*Evernia prunastri*). As a derivative of everninic acid, it belongs to a class of compounds with potential biological activities, making its structural elucidation and characterization crucial for research and development. This technical guide provides a comprehensive overview of the spectroscopic data expected for **Ethyl everninate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
- Molecular Formula: $C_{11}H_{14}O_4$
- Molecular Weight: 210.23 g/mol
- CAS Number: 6110-36-7

Spectroscopic Data

Due to the limited availability of published spectra specifically for **Ethyl everninate**, this section presents expected data based on the analysis of structurally similar aromatic esters. The provided tables summarize the anticipated chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet	1H	Ar-OH
~6.3 - 6.5	Multiplet	2H	Aromatic CH
4.41	Quartet	2H	-OCH ₂ CH ₃
3.82	Singlet	3H	-OCH ₃
2.45	Singlet	3H	Ar-CH ₃
1.40	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~172	Quaternary	C=O (Ester)
~165	Quaternary	Aromatic C-O
~162	Quaternary	Aromatic C-O
~140	Quaternary	Aromatic C-CH ₃
~110	CH	Aromatic CH
~100	Quaternary	Aromatic C
~98	CH	Aromatic CH
~62	CH ₂	-OCH ₂ CH ₃
~55	CH ₃	-OCH ₃
~24	CH ₃	Ar-CH ₃
~14	CH ₃	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Bond	Functional Group
3400 - 3100 (broad)	O-H stretch	Phenolic hydroxyl
3050 - 3000	C-H stretch	Aromatic C-H
2980 - 2850	C-H stretch	Aliphatic C-H
1725 - 1705	C=O stretch	Ester carbonyl
1620 - 1580	C=C stretch	Aromatic ring
1250 - 1150	C-O stretch	Ester, Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

m/z (mass-to-charge ratio)	Interpretation
210	$[M]^+$ (Molecular ion)
181	$[M - C_2H_5]^+$
165	$[M - OC_2H_5]^+$
153	$[M - COOC_2H_5]^+$
138	$[M - COOC_2H_5 - CH_3]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

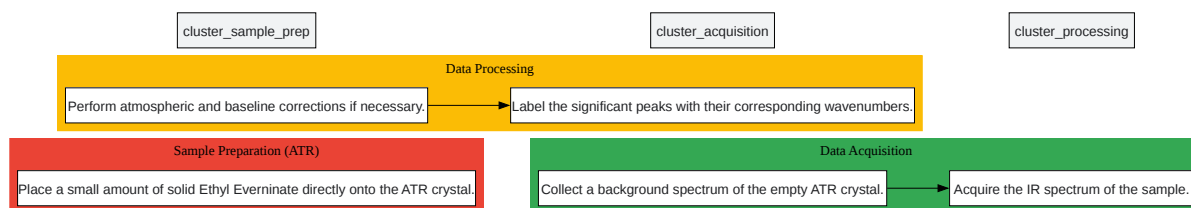
NMR Spectroscopy Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

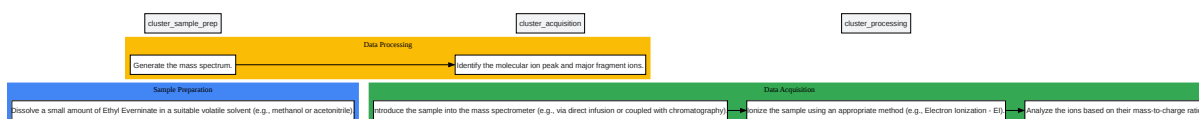
IR Spectroscopy Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational framework for the analytical characterization of **Ethyl everninate**. While the provided spectral data are predicted based on analogous structures, the experimental workflows are robust and widely applicable for obtaining high-quality data for this and other small organic molecules. Accurate and comprehensive spectroscopic analysis is indispensable for confirming the identity, purity, and structure of chemical entities in drug discovery and development.

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Everninate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203233#spectroscopic-data-of-ethyl-everninate-nmr-ir-ms\]](https://www.benchchem.com/product/b1203233#spectroscopic-data-of-ethyl-everninate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com